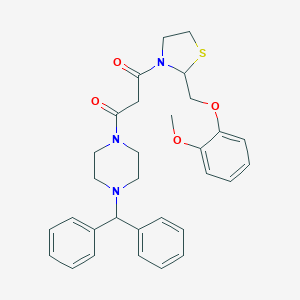

2-Propyl-1H-imidazole-4-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of imidazole derivatives involves various strategies, including the functionalization reactions of carboxylic acids and acid chlorides with diamines. For instance, the reaction of carboxylic acid chlorides with 2,3-diaminopyridine can yield imidazole derivatives through a mechanism that has been studied both experimentally and theoretically (Yıldırım, Kandemirli, & Demir, 2005). Additionally, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides has been used for the one-pot synthesis of diversely functionalized imidazole-4-carboxylates (Preti et al., 2010).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 2-Propyl-1H-imidazole-4-carboxylic acid, can be characterized by various spectroscopic methods. Crystallographic analysis has revealed that imidazole derivatives can form complex molecular geometries and participate in hydrogen bonding, contributing to their reactivity and interactions (Banerjee et al., 1999).

Chemical Reactions and Properties

Imidazole derivatives engage in a wide range of chemical reactions, including electrophilic substitution and nucleophilic addition, attributable to the electron-rich nature of the nitrogen atoms in the imidazole ring. These reactions enable the functionalization and further derivatization of imidazole compounds for various applications (Zhong et al., 2015).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The presence of substituents on the imidazole ring can significantly affect these properties, impacting their application potential (Wu, Liu, & Ng, 2005).

Chemical Properties Analysis

Imidazole derivatives display a range of chemical properties, including acidity and basicity of the nitrogen atoms, which can be exploited in catalysis and synthetic chemistry. The carboxylic acid group in 2-Propyl-1H-imidazole-4-carboxylic acid, for example, provides reactive sites for esterification and amidation reactions, broadening the scope of chemical transformations these molecules can undergo (Carneiro et al., 2015).

Scientific Research Applications

Angiotensin II Receptor Antagonists : Imidazole-5-carboxylic acids, including derivatives of 2-Propyl-1H-imidazole-4-carboxylic acid, have been studied for their potential as nonpeptide angiotensin II receptor antagonists. These compounds show strong binding affinity and inhibit angiotensin II-induced responses, suggesting potential applications in hypertension treatment (Yanagisawa et al., 1996).

Synthesis of Daclatasvir : A study demonstrated the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, starting from α-bromoacetophenones and carboxylic acids, including 2-Propyl-1H-imidazole-4-carboxylic acid. This process is key in the synthesis of NS5A inhibitors like daclatasvir, used in hepatitis C treatment (Carneiro et al., 2015).

Anti-Tuberculosis Agents : Certain derivatives of 1H-imidazole-4-carboxylic acid, including those with 2-propyl substitution, have shown significant anti-tuberculosis activity. These findings introduce a new class of anti-tuberculosis agents (Gupta et al., 2004).

Coordination Polymers and Biomimetic Complexes : Research has focused on the development of coordination polymers and biomimetic complexes using imidazole dicarboxylates, including 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. These compounds have potential applications in materials science and catalysis (Zhong et al., 2015).

Corrosion Inhibition : Imidazole derivatives, including those based on 2-Propyl-1H-imidazole-4-carboxylic acid, have been studied as corrosion inhibitors for mild steel. These compounds offer potential in industrial applications to protect metals from corrosion (Srivastava et al., 2017).

Safety and Hazards

While specific safety and hazard information for “2-Propyl-1H-imidazole-4-carboxylic acid” is not available, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment when handling similar chemical compounds .

Future Directions

Imidazole derivatives, including “2-Propyl-1H-imidazole-4-carboxylic acid”, have a broad range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Mechanism of Action

Target of Action

2-Propyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, allowing them to interact with a wide range of biological targets .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that imidazole derivatives are highly soluble in water and other polar solvents, which could potentially influence their action and stability .

properties

IUPAC Name |

2-propyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-6-8-4-5(9-6)7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHYBKDYLYQPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440966 | |

| Record name | 2-PROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172875-52-4 | |

| Record name | 2-PROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)

![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)

![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)

![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)

![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)